(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)7-13-5-4-12-10(16)8(13)6-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVZFAKJLVVGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNC(=O)C1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid typically involves the reaction of neopentylamine with ethyl acetoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Neopentyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
Piperazine derivatives with modifications at the 1-, 2-, and 3-positions exhibit diverse physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*EWG: Electron-withdrawing group
Physicochemical Properties
- Electronic Effects : Fluorine and chlorine substituents (e.g., in ) modulate electron density on the piperazine ring, influencing hydrogen-bonding capacity and receptor interactions.
- Steric Effects : Neopentyl’s bulkiness may hinder enzymatic degradation, extending half-life, whereas smaller groups like benzyl offer flexibility in binding pockets .
Biological Activity
(1-Neopentyl-3-oxo-2-piperazinyl)acetic acid is a synthetic organic compound characterized by its piperazine ring and a neopentyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The structure features a piperazine ring that contributes to its biological interactions, particularly through hydrogen bonding and hydrophobic interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biological processes.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have explored the antimicrobial properties of related piperazine derivatives. For instance, compounds similar in structure have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial mechanism often involves disruption of bacterial cell integrity or inhibition of essential bacterial enzymes such as DNA gyrase.
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Research on related piperazine derivatives has shown promising results in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : In a study examining piperazine derivatives, compounds with structural similarities to this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as low as 5 μg/mL for certain derivatives against MRSA .
- Anticancer Activity : A related study found that piperazine-based compounds exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. For example, one derivative showed an IC50 value of 10.3 nM in a biochemical model targeting cancer cells .
Data Tables
| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | 5 μg/mL | MRSA, Staphylococcus aureus |
| Anticancer | 10.3 nM | Various cancer cell lines |
Q & A
Basic Research Questions
Q. What are the key structural features of (1-neopentyl-3-oxo-2-piperazinyl)acetic acid, and how are they characterized experimentally?
- Methodology : The compound’s structure is defined by a piperazine ring substituted with a neopentyl group (2,2-dimethylpropyl) at position 1, a ketone at position 3, and an acetic acid moiety at position 2. Structural characterization typically involves:
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond lengths/angles. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule crystallography .
- Spectroscopy :
- NMR : - and -NMR to identify proton environments and carbon hybridization (e.g., ketone carbonyl at ~200 ppm in -NMR) .
- FT-IR : Peaks at ~1700 cm (C=O stretch for ketone and carboxylic acid) .
Q. What synthetic routes are reported for piperazine derivatives with similar substitution patterns?
- Methodology : Piperazine-based compounds are typically synthesized via:
- Ring formation : Condensation of ethylenediamine derivatives with diketones or α-halo ketones.
- Substitution : Neopentyl groups are introduced via alkylation (e.g., SN2 reactions with neopentyl bromide) .
- Carboxylic acid functionalization : Acetic acid moieties are added via nucleophilic acyl substitution or hydrolysis of nitriles/esters .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Hazard classification : Irritant (based on analogs like 2-(4-methyl-3-oxo-1-propyl-2-piperazinyl)acetic acid) .
- Protective measures : Gloves (nitrile), eye protection (goggles), and fume hood use during synthesis .
- Storage : In airtight containers at –20°C to prevent hydrolysis of the ketone or acetic acid groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ketone group in this compound?
- Methodology :
- DFT calculations : To map electron density around the ketone group and predict nucleophilic/electrophilic sites. For example, the ketone’s electrophilicity can be quantified via Fukui indices .
- Molecular docking : To assess interactions with biological targets (e.g., enzymes with active-site lysine residues that may form Schiff bases with the ketone) .
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodology :
- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotational barriers in the neopentyl group) from static structural features .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals. For example, coupling between piperazine ring protons and the acetic acid side chain can be mapped via - COSY .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodology :
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-neopentyl glycidyl ether) to control stereochemistry during piperazine ring formation .
- Chromatography : Chiral HPLC with columns like Chiralpak IA/IB to separate enantiomers.
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
